7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of indole and chromenone structures
Preparation Methods
The synthesis of 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves multiple steps, starting with the preparation of the indole and chromenone precursors. The indole derivative can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions . The chromenone moiety is typically prepared via the condensation of salicylaldehyde with an appropriate ketone, followed by cyclization . The final step involves the coupling of the indole and chromenone units through an ether linkage, which is achieved using suitable reagents and catalysts under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The indole moiety is known to interact with various receptors, while the chromenone structure can inhibit specific enzymes . These interactions result in the compound’s biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar compounds include other indole and chromenone derivatives, such as:
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 1-(3,4-dimethoxybenzyl)-6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C23H19FN2O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H19FN2O4/c1-13-8-23(28)30-21-10-15(3-4-16(13)21)29-12-22(27)26-7-6-20-18(11-26)17-9-14(24)2-5-19(17)25-20/h2-5,8-10,25H,6-7,11-12H2,1H3 |
InChI Key |
HJDQKVGCKOHARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
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